molecular formula C10H9N3O2 B14565473 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 61316-30-1

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B14565473
CAS No.: 61316-30-1
M. Wt: 203.20 g/mol
InChI Key: VERJFRJLGBLGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is favored due to its simplicity and efficiency. Another approach involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one at the oxygen atom, followed by electrophilic substitution at position 8 of the molecule .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include O-methylated derivatives and substituted pyridopyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is unique due to its specific substitution pattern and its ability to interact with DNA and inhibit key enzymes involved in disease pathways. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

61316-30-1

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide

InChI

InChI=1S/C10H9N3O2/c1-6-5-8(14)13-4-2-3-7(9(11)15)10(13)12-6/h2-5H,1H3,(H2,11,15)

InChI Key

VERJFRJLGBLGIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.